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Compound of Interest

Compound Name: cis-2-Nonene

Cat. No.: B043856 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Side-by-Side

Comparison of the Spectroscopic Signatures of cis-2-Nonene and cis-3-Nonene.

This guide provides an objective comparison of the spectral characteristics of cis-2-nonene
and cis-3-nonene, two isomeric alkenes. Understanding the subtle yet distinct differences in

their spectroscopic data is crucial for unambiguous identification and characterization in various

research and development applications, including synthesis, reaction monitoring, and quality

control. This document presents a summary of their ¹H NMR, ¹³C NMR, IR, and mass spectra,

supported by detailed experimental protocols.

Data Presentation: A Side-by-Side Spectral
Comparison
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and mass spectra of cis-2-nonene and cis-3-nonene.

Table 1: ¹H NMR Spectral Data (Predicted and Inferred)
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Parameter cis-2-Nonene cis-3-Nonene

Olefinic Protons (δ, ppm) ~5.3-5.5 (multiplet) ~5.3-5.5 (multiplet)

Allylic Protons (δ, ppm) ~2.0 (multiplet) ~2.0 (multiplet)

Alkyl Protons (δ, ppm) ~0.9-1.4 (multiplet) ~0.9-1.4 (multiplet)

Terminal Methyl Protons (δ,

ppm)
~1.6 (doublet of triplets) ~0.9 (triplet)

Coupling Constants (J, Hz) JH,H (cis) ≈ 10-12 Hz JH,H (cis) ≈ 10-12 Hz

Note: Precise, experimentally verified ¹H NMR data for these specific isomers is not readily

available in the public domain. The presented data is based on established chemical shift

principles for alkenes and data from structurally similar compounds.

Table 2: ¹³C NMR Spectral Data (Predicted)

Carbon Atom
cis-2-Nonene (Predicted δ,

ppm)

cis-3-Nonene (Predicted δ,

ppm)

Olefinic Carbons ~123-133 ~125-135

Allylic Carbons ~27 ~29

Alkyl Carbons ~14, ~22, ~29, ~31, ~32 ~14, ~20, ~22, ~31, ~35

Note: The predicted ¹³C NMR chemical shifts are based on general values for similar aliphatic

alkenes. The symmetry of cis-3-nonene results in fewer unique carbon signals compared to

cis-2-nonene.

Table 3: Infrared (IR) Spectroscopy Data
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Vibrational Mode cis-2-Nonene (cm⁻¹) cis-3-Nonene (cm⁻¹)

=C-H Stretch ~3020 ~3020

C-H Stretch (sp³) ~2850-2960 ~2850-2960

C=C Stretch ~1655 ~1658

C-H Bend (cis) ~690-730 ~690-730

Note: The C=C stretching frequency in cis-alkenes can be weak or absent in highly

symmetrical structures.

Table 4: Mass Spectrometry Data

Parameter cis-2-Nonene cis-3-Nonene

Molecular Ion (M⁺) m/z 126 m/z 126

Base Peak m/z 41 m/z 41

Key Fragment Ions (m/z) 55, 69, 83, 97 55, 69, 83, 97

Experimental Protocols
The data presented in this guide is typically acquired using the following standard

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
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spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation

delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a

spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-150

ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a

longer acquisition time are necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g.,

NaCl or KBr) to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR,

a drop of the sample is placed directly onto the ATR crystal.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first

recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. Multiple

scans are averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The volatile liquid sample is diluted in a suitable solvent (e.g., hexane)

and injected into the GC-MS system.

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a

non-polar column like DB-5ms). The oven temperature is programmed to ramp up to ensure

good separation of the components.

Mass Spectrometry: As the separated components elute from the GC column, they are

ionized (typically by electron impact at 70 eV) and fragmented. The mass analyzer separates

the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their

abundance.

Visualization of Structural and Spectral Relationship
The following diagram illustrates the structural differences between cis-2-nonene and cis-3-

nonene and how these differences lead to distinct spectroscopic features, particularly in their
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NMR spectra due to the varying chemical environments of the carbon and hydrogen atoms.

Structural Isomers and Spectroscopic Differentiation

cis-2-Nonene cis-3-Nonene
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Caption: Structural differences influencing spectroscopic output.

Detailed Spectral Interpretation and Comparison
¹H NMR Spectroscopy
The ¹H NMR spectra of cis-2-nonene and cis-3-nonene are expected to be similar in the

olefinic region (~5.3-5.5 ppm) due to the presence of the cis-disubstituted double bond. The

key difference lies in the signals for the alkyl groups attached to the double bond.

cis-2-Nonene: The methyl group at the C1 position will appear as a doublet of triplets due to

coupling with the adjacent vinyl proton and the C3 protons. The allylic protons on C4 will

produce a multiplet around 2.0 ppm.
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cis-3-Nonene: The ethyl group at one end of the double bond will show a characteristic triplet

for the methyl group and a quartet for the methylene group. The allylic protons on C2 and C5

will produce multiplets around 2.0 ppm.

The cis-coupling constant (J) for the vinyl protons in both isomers is expected to be in the

range of 10-12 Hz, which is characteristic of protons on the same side of a double bond.

¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clearer distinction between the two isomers.

cis-2-Nonene: Will exhibit nine distinct signals corresponding to the nine carbon atoms in

the molecule.

cis-3-Nonene: Due to its symmetry around the double bond, it will show fewer than nine

signals. The carbon atoms of the ethyl group will be distinct from those of the butyl group.

The chemical shifts of the sp² hybridized carbons (C=C) are expected to be in the range of 123-

135 ppm for both isomers.[1]

Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for C-H stretching of the

alkyl chains (below 3000 cm⁻¹) and the vinyl C-H bonds (just above 3000 cm⁻¹). The key

absorptions for distinguishing these isomers are:

C=C Stretch: Both isomers are expected to have a weak to medium absorption band around

1655-1658 cm⁻¹. In cis-isomers, this band can sometimes be very weak due to the low

change in dipole moment during the vibration.

C-H Bending (Out-of-Plane): A characteristic band for cis-disubstituted alkenes is expected

in the region of 690-730 cm⁻¹ for both molecules. The exact position and intensity might

show slight variations.

Mass Spectrometry
Both cis-2-nonene and cis-3-nonene have the same molecular formula (C₉H₁₈) and therefore

the same molecular weight (126 g/mol ). Their mass spectra will both show a molecular ion
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peak at m/z 126. The fragmentation patterns are expected to be very similar, dominated by the

formation of stable alkyl and allyl cations. The base peak for both is observed at m/z 41,

corresponding to the stable allyl cation [C₃H₅]⁺. Other significant fragments are expected at m/z

55, 69, 83, and 97, resulting from the successive loss of alkyl radicals. Distinguishing between

the two isomers based solely on their 70 eV electron impact mass spectra can be challenging

due to the similarity in their fragmentation pathways.

In conclusion, while mass spectrometry and IR spectroscopy provide valuable information,

NMR spectroscopy, particularly ¹³C NMR, offers the most definitive method for distinguishing

between cis-2-nonene and cis-3-nonene due to the clear differences in the chemical

environments of their carbon atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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